molecular formula C30H40N6O10 B2890973 Boc-Val-Cit-PAB-PNP CAS No. 870487-10-8

Boc-Val-Cit-PAB-PNP

Cat. No. B2890973
CAS RN: 870487-10-8
M. Wt: 644.682
InChI Key: SKWLDDHVHXQPOG-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Val-Cit-PAB-PNP” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

The “Boc-Val-Cit-PAB-PNP” linker is designed to be cleaved by cathepsin B . This enzyme is only present in the lysosome, so the ADC payload will be released only in the cell .


Molecular Structure Analysis

The molecular weight of “Boc-Val-Cit-PAB-PNP” is 644.67, and its molecular formula is C30H40N6O10 .


Chemical Reactions Analysis

“Boc-Val-Cit-PAB-PNP” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Physical And Chemical Properties Analysis

“Boc-Val-Cit-PAB-PNP” has a molecular weight of 644.67, a molecular formula of C30H40N6O10, and a CAS No. of 870487-10-8 .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs) Development

Boc-Val-Cit-PAB-PNP: is primarily used in the development of ADCs, which are complex pharmaceuticals designed to target and kill cancer cells while sparing healthy cells . The linker plays a crucial role in maintaining the stability of the ADC in the bloodstream and releasing the drug within the target cell.

Targeted Cancer Therapy

The linker is instrumental in targeted cancer therapy, where it ensures that the cytotoxic drug is only released in the presence of cathepsin B, an enzyme that is up-regulated in malignant cells . This specificity helps to minimize the side effects associated with traditional chemotherapy.

Enhancing Plasma Stability

The Val-Cit dipeptide within the linker is known for its good plasma stability . This means that ADCs using this linker are less likely to release their payload prematurely, which could lead to systemic toxicity.

Controlled Drug Release

The PAB (para-aminobenzylcarbamate) part of the linker is a self-immolative spacer that ensures the rapid and complete release of the drug once the linker is cleaved by cathepsin B inside the target cell . This controlled release is vital for the efficacy of the ADC.

Research on Enzymatically Cleavable Linkers

“Boc-Val-Cit-PAB-PNP” serves as a model in the research of enzymatically cleavable linkers. Studies focus on optimizing these linkers for better stability and release behavior, which is essential for the therapeutic index of ADCs .

Prodrug Activation

The linker is also used in the study of prodrug activation, where inactive drugs (prodrugs) are converted into their active form within the target cell. The Val-Cit sequence is specifically designed to be cleaved by cathepsin B, which is present in higher concentrations in tumor cells than in normal cells .

Safety And Hazards

“Boc-Val-Cit-PAB-PNP” is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

“Boc-Val-Cit-PAB-PNP” is a cleavable peptide ADC linker . The Val-Cit will specifically be cleaved by Cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell . PNP can be substituted by amine-bearing molecules . This linker is used for research purposes .

properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWLDDHVHXQPOG-ZEQRLZLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N6O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Val-Cit-PAB-PNP

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